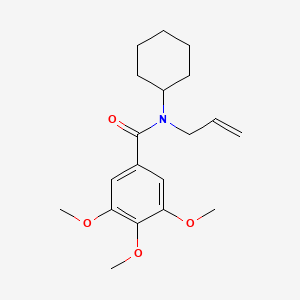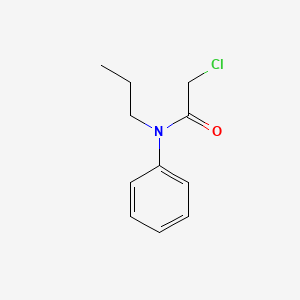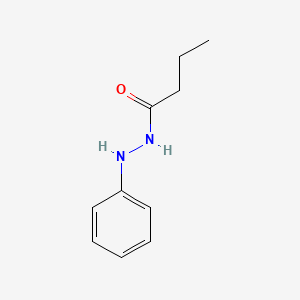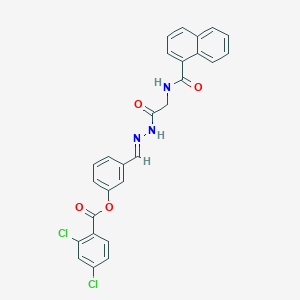![molecular formula C23H23NO4S B12002096 Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines biphenyl, thiophene, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps. One common approach is to start with the preparation of the biphenyl derivative, followed by the introduction of the thiophene ring and the ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-3-thiophenecarboxylate: This compound lacks the dimethyl groups on the thiophene ring, which may affect its reactivity and biological activity.
Methyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate: This compound has a methyl ester instead of an ethyl ester, which may influence its solubility and stability.
The uniqueness of ethyl 2-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H23NO4S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
ethyl 4,5-dimethyl-2-[[2-(4-phenylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)21-15(2)16(3)29-22(21)24-20(25)14-28-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,24,25) |
Clave InChI |
WKKRSSDPYAKWAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)



![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)



![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)
